2-(2,4-Dimethoxyphenyl)-1h-benzimidazole

Description

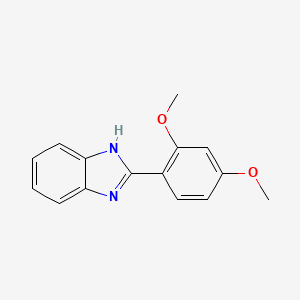

2-(2,4-Dimethoxyphenyl)-1H-benzimidazole is a benzimidazole derivative featuring methoxy groups at the 2- and 4-positions of the phenyl ring attached to the benzimidazole core. The methoxy substituents confer electron-donating effects, which influence its electronic structure, solubility, and intermolecular interactions . Synthetic routes typically involve condensation of 1,2-phenylenediamine with substituted benzaldehydes in the presence of oxidizing agents like Na₂S₂O₅ in DMF, a method shared with related benzimidazoles .

Properties

Molecular Formula |

C15H14N2O2 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

2-(2,4-dimethoxyphenyl)-1H-benzimidazole |

InChI |

InChI=1S/C15H14N2O2/c1-18-10-7-8-11(14(9-10)19-2)15-16-12-5-3-4-6-13(12)17-15/h3-9H,1-2H3,(H,16,17) |

InChI Key |

KTJNJKWSROSOFX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3N2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the phenyl ring significantly alter physicochemical properties:

Key Observations :

- Methoxy vs. Hydroxy Groups : Methoxy derivatives exhibit better membrane permeability due to reduced polarity compared to hydroxy analogs, which form stronger hydrogen bonds .

- Substituent Position : 2,4-Dimethoxy substitution (para and ortho positions) optimizes electronic effects for interactions with biological targets, whereas 3,4-dimethoxy derivatives may face steric challenges .

Enzyme Inhibition

- AChE/BuChE Inhibition : 2-(2,4-Dihydroxy-phenyl)-1H-benzimidazole (IC₅₀ ~18–19 μM for AChE) shows higher inhibitory activity than methoxy derivatives, likely due to hydrogen bonding with enzyme active sites . The dimethoxy analog may exhibit weaker inhibition due to reduced polarity .

- Antimicrobial Activity : 2-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazoles demonstrate potent activity against bacterial strains (MIC 4–16 µg/mL), suggesting that the 2,4-dimethoxy motif enhances antimicrobial efficacy . Similar trends are anticipated for benzimidazole analogs .

Fluorescence and Metal Binding

- 2-(2-Hydroxy-phenyl)-1H-benzimidazole forms stable copper(II) complexes for NO detection, leveraging hydroxy groups for metal coordination . Methoxy derivatives lack this capability but may serve as fluorescent probes due to aromatic π-systems .

Structural and Intermolecular Interactions

- Crystal Packing : 2-(4-Methoxyphenyl)-1H-benzimidazole exhibits C–H···π interactions involving the benzimidazole core, whereas 3,4-dimethoxy derivatives show distorted MeO–C–C angles (115–125°), affecting crystal stability .

- Electronic Effects : Methoxy groups increase electron density on the benzimidazole ring, enhancing π-π stacking in biological systems compared to chloro or nitro substituents .

Q & A

Basic: What are the standard synthetic routes for 2-(2,4-dimethoxyphenyl)-1H-benzimidazole, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of o-phenylenediamine with carbonyl equivalents (e.g., formic acid or trimethyl orthoformate) under acidic conditions . To optimize yields, reflux in polar aprotic solvents (e.g., DMF) with catalytic acetic acid is recommended. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) significantly reduces reaction time while maintaining high purity (>90%) . Key parameters to monitor include temperature control (to avoid decomposition of dimethoxy substituents) and stoichiometric ratios of precursors.

Advanced: How can researchers overcome limitations in traditional benzimidazole synthesis (e.g., regioselectivity) for structurally complex derivatives?

Traditional methods like the Phillips–Ladenburg reaction struggle with regioselectivity in poly-substituted systems. Advanced approaches include:

- Rearrangement strategies : Heterocyclic precursors (e.g., quinoxalinones) can be rearranged under acidic or thermal conditions to install substituents at specific positions .

- Transition-metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) enables post-synthetic functionalization of the benzimidazole core, particularly at the 2-position .

- Microwave-enhanced synthesis : This improves reaction efficiency for sterically hindered intermediates, as shown in Pd(OAc)₂-catalyzed systems .

Basic: What spectroscopic and computational methods are essential for characterizing this compound?

- Experimental :

- FT-IR/Raman : Identify vibrational modes of the benzimidazole ring (e.g., C=N stretch at ~1600 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves substitution patterns; the 2,4-dimethoxyphenyl group shows distinct singlet(s) for methoxy protons (~δ 3.8–4.0 ppm) .

- X-ray crystallography : Confirms planarity of the benzimidazole core and dihedral angles between aromatic rings .

- Computational : DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict HOMO/LUMO distributions and charge transfer properties, critical for understanding electronic behavior .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological targets?

- Substitution at N1 : Alkylation (e.g., benzyl groups) enhances lipophilicity, improving membrane permeability for CNS targets like 5-HT₆ receptors .

- 2-Position modifications : Electron-withdrawing groups (e.g., nitro) increase redox activity, relevant for antitumor applications .

- Methoxy group tuning : Reducing steric bulk (e.g., replacing 2,4-dimethoxy with mono-methoxy) can enhance binding to hydrophobic enzyme pockets, as seen in antifungal studies .

- In silico tools : Molecular docking (AutoDock Vina) and pharmacophore modeling (e.g., 5-HT₆ receptor antagonists) validate hypothetical binding modes .

Basic: How can researchers evaluate the biological activity of this compound derivatives?

- Antimicrobial assays : Use standardized microdilution methods (CLSI guidelines) against Gram-positive/negative bacteria and Candida spp. .

- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in RAW 264.7 macrophage models .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

- Standardized protocols : Control for solvent effects (DMSO concentration ≤1%), cell passage number, and incubation time .

- Metabolic stability assays : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .

- Orthogonal validation : Combine in vitro results with ex vivo models (e.g., zebrafish embryos for anti-inflammatory activity) .

Basic: How can analytical methods ensure quality control of this compound in drug development?

- UV spectroscopy : Quantify purity using λ_max ~290 nm (benzimidazole π→π* transitions) with calibration curves (R² > 0.99) .

- HPLC : C18 columns (e.g., Purospher® STAR) with mobile phases (acetonitrile:water, 60:40) resolve degradation products; validate via ICH guidelines .

Advanced: What mechanistic insights can computational studies provide for benzimidazole-based therapeutics?

- Redox potential prediction : DFT calculates HOMO energies to identify electron-rich derivatives for antioxidant applications .

- Proton-coupled electron transfer (PCET) : MD simulations reveal how amino-substituted benzimidazoles stabilize transition states in catalytic cycles .

- Binding free energy calculations : MM-GBSA quantifies ligand-receptor interactions (e.g., 5-HT₆ antagonism) to prioritize compounds for synthesis .

Basic: What are the key applications of this compound in materials science?

- n-Type doping : The benzimidazole core acts as an electron donor in organic semiconductors .

- Catalysis : Pd complexes with benzimidazole ligands show high activity in cross-coupling reactions (e.g., Heck-Mizoroki) .

Advanced: How can researchers elucidate the molecular mechanism of this compound in Hedgehog signaling inhibition?

- Mutagenesis studies : Replace key residues (e.g., Glu176 in Smoothened receptor) to identify binding hotspots .

- Fluorescence polarization : Measure compound displacement of labeled cyclopamine in competitive assays .

- Transcriptomic profiling : RNA-seq of treated cells identifies downstream targets (e.g., Gli1) to confirm pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.